Methyl 3-amino-4-chloro-2-methylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-4-chloro-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLIJZQYYIKCEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 3 Amino 4 Chloro 2 Methylbenzoate
Precursor Synthesis and Starting Material Derivatization
The foundation of synthesizing methyl 3-amino-4-chloro-2-methylbenzoate lies in the efficient construction of its substituted aromatic core. This involves the synthesis of a benzoic acid precursor followed by its conversion to a methyl ester.
Synthesis of Substituted Benzoic Acid Precursors
A primary and effective route to the necessary precursor, 3-amino-2-methylbenzoic acid, begins with 2-methyl-3-nitrobenzoic acid. chemicalbook.comchemicalbook.com The critical step in this transformation is the reduction of the nitro group to an amine. Catalytic hydrogenation is the preferred industrial method due to its high efficiency and cleaner reaction profile compared to older methods like reduction with iron powder in acidic solution, which generates significant iron sludge waste. patsnap.com
The typical procedure involves dissolving 2-methyl-3-nitrobenzoic acid in a suitable solvent, such as ethyl acetate (B1210297) or an aqueous medium, followed by hydrogenation in the presence of a catalyst. chemicalbook.compatsnap.com Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. chemicalbook.comchemicalbook.com Alternatively, nickel-based catalysts can also be employed. patsnap.comgoogle.com The reaction is carried out under a hydrogen atmosphere until the nitro group is fully reduced. chemicalbook.comchemicalbook.com This process is highly efficient, often yielding the desired 3-amino-2-methylbenzoic acid in high purity (over 99%) and with yields exceeding 95%. patsnap.comgoogle.com
| Method | Reagents/Catalyst | Typical Yield | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Nickel Catalyst | >90-95% | High yield and purity, environmentally friendly | Requires specialized hydrogenation equipment | chemicalbook.comchemicalbook.compatsnap.com |
| Iron Powder Reduction | Fe, Acidic Solution | ~95% | Low-cost reagents | Produces large amounts of toxic iron sludge, requires extensive purification | patsnap.com |
| Alkali Sulfide Reduction | Na₂S, Sulfur | 76-80% | Avoids heavy metal sludge | Lower conversion rate, environmental concerns with sulfite (B76179) in wastewater | patsnap.com |
Strategies for Methyl Ester Formation
Once the substituted benzoic acid precursor is obtained, the carboxylic acid functional group is converted into a methyl ester. Several reliable methods are available for this transformation.
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). tcu.eduprepchem.com The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used. tcu.edu Recent advancements have utilized sealed-vessel microwave conditions to significantly reduce reaction times and improve yields for substituted benzoic acids. academicpublishers.orgusm.myresearchgate.net
Esterification with Thionyl Chloride: An alternative approach involves reacting the carboxylic acid with thionyl chloride (SOCl₂) in methanol. This method proceeds by first converting the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with methanol to form the ester. This is often performed by cooling the methanol solution and adding thionyl chloride dropwise, followed by refluxing the mixture. chemicalbook.com
Esterification using Diazomethane (B1218177): For laboratory-scale synthesis where mild conditions are paramount, diazomethane (CH₂N₂) offers a highly efficient route to methyl esters. libretexts.orglibretexts.org The reaction of a carboxylic acid with diazomethane is rapid and quantitative, producing the methyl ester and nitrogen gas as the only byproduct. masterorganicchemistry.comresearchgate.net However, diazomethane is both toxic and potentially explosive, requiring specialized handling procedures. libretexts.orgmasterorganicchemistry.com A safer alternative is trimethylsilyldiazomethane (B103560) (TMS-diazomethane), which provides the same high reactivity for methyl ester formation with reduced risk. tcichemicals.com
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Fischer-Speier Esterification | Methanol, H₂SO₄ (cat.) | Reflux or Microwave | Cost-effective, scalable | Equilibrium limited, can require harsh conditions | tcu.eduprepchem.comacademicpublishers.org |
| Thionyl Chloride Method | Methanol, SOCl₂ | Reflux | High yield, irreversible | Generates HCl and SO₂ byproducts | chemicalbook.com |
| Diazomethane/TMS-Diazomethane | CH₂N₂ or (CH₃)₃SiCHN₂ | Room Temperature | Fast, quantitative, very mild conditions, clean reaction | Reagents are toxic and potentially explosive (especially CH₂N₂) | libretexts.orgmasterorganicchemistry.comtcichemicals.com |
Regioselective Functionalization Techniques
With the methyl 3-amino-2-methylbenzoate precursor in hand, the final key transformation is the regioselective introduction of a chlorine atom at the C4 position of the aromatic ring.
Directed Aromatic Chlorination Strategies
The outcome of the electrophilic aromatic substitution reaction is governed by the electronic effects of the substituents already present on the benzene (B151609) ring. wikipedia.org In the case of methyl 3-amino-2-methylbenzoate, three directing groups influence the position of the incoming electrophile (Cl⁺):
Amino Group (-NH₂ at C3): This is a powerful activating group that donates electron density into the ring through resonance, making the ring more nucleophilic. byjus.comlkouniv.ac.in It strongly directs incoming electrophiles to the positions ortho (C2, C4) and para (C6) to itself. byjus.com
Methyl Group (-CH₃ at C2): This is a weakly activating group that donates electron density via an inductive effect, directing substitution to its ortho (C1, C3) and para (C5) positions. wikipedia.org
Methoxycarbonyl Group (-COOCH₃ at C1): This is a deactivating group that withdraws electron density from the ring, directing incoming electrophiles to the meta (C3, C5) positions. wikipedia.org
In electrophilic substitution reactions on polysubstituted rings, the most powerful activating group typically controls the regioselectivity. lkouniv.ac.in Here, the amino group is the dominant director. It activates the C2, C4, and C6 positions. Since C2 is already occupied by the methyl group, substitution is directed primarily to C4 and C6. The steric bulk of the adjacent methyl group at C2 may slightly influence the distribution between C4 and C6, but both are electronically favored. The synthesis of the target compound relies on achieving high selectivity for the C4 position.
N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of aromatic compounds, particularly electron-rich systems like anilines. isca.methieme-connect.com It is favored for its ease of handling and more environmentally benign profile compared to reagents like molecular chlorine. thieme-connect.com The reaction is an electrophilic aromatic substitution where NCS serves as the source of the electrophilic chlorine.
The choice of solvent is crucial for the success of the reaction. Polar aprotic solvents such as acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF) are often employed. thieme-connect.comoup.com These solvents are effective at promoting the desired nuclear halogenation while suppressing potential side reactions, such as radical chlorination at the benzylic methyl group. oup.com
For highly activated substrates like aniline (B41778) derivatives, chlorination with NCS can proceed under mild conditions, sometimes without the need for a strong acid catalyst. thieme-connect.comnih.gov However, in some cases, a Lewis acid or a protic acid catalyst may be added to increase the electrophilicity of the chlorine atom and enhance the reaction rate. oup.comorganic-chemistry.org The reaction typically involves dissolving the substrate in the chosen solvent, adding NCS, and stirring at a controlled temperature until the reaction is complete. thieme-connect.com
| Substrate Type | Solvent | Temperature | Time | Catalyst (if any) | Reference |
|---|---|---|---|---|---|
| Substituted Aniline | Acetonitrile (MeCN) | 75 °C | 1 h | None | thieme-connect.com |
| Substituted Aniline | N,N-Dimethylformamide (DMF) | 75 °C | 1 h | None | thieme-connect.com |
| General Aromatic Compound | Acetonitrile (MeCN) | 60 °C | 8 h | NH₄NO₃ or FeCl₃ | oup.com |
| Deactivated Aromatics | Not specified | Not specified | Not specified | BF₃-H₂O | organic-chemistry.org |
Introduction of the Amino Group
The formation of the amino group at the C3 position is a critical step in the synthesis of this compound. This is typically achieved through the reduction of a corresponding nitro-substituted precursor.
Reduction of Nitro Precursors (e.g., catalytic hydrogenation with Raney Ni)
A prevalent and highly effective method for converting an aromatic nitro group to an amino group is the reduction of the corresponding nitro precursor. Catalytic hydrogenation is a widely employed technique for this transformation due to its high efficiency and clean reaction profile. Among the various catalysts, Raney Nickel (Raney Ni) is frequently utilized. google.com
The process involves the hydrogenation of a precursor, such as Methyl 4-chloro-2-methyl-3-nitrobenzoate, in a suitable solvent like methanol (MeOH). The reaction is conducted under a pressurized hydrogen (H₂) atmosphere. For a similar compound, Methyl 4-methyl-3-nitrobenzoate, the reduction using Raney Ni as the catalyst at 50 psi of hydrogen pressure for 8 hours resulted in a high yield of 96% for the corresponding amino benzoate (B1203000). chemicalbook.comchemicalbook.com Raney Ni is a porous, finely divided nickel catalyst known for its effectiveness in hydrogenating nitro groups to amines. google.com The catalyst is typically filtered off after the reaction is complete, and the product can be isolated after the removal of the solvent. chemicalbook.comchemicalbook.com
This method is advantageous as it generally proceeds with high yields and avoids the use of harsh chemical reducing agents. google.com However, catalyst deactivation can be a concern, potentially caused by the adsorption of byproduct secondary or tertiary amines onto the catalyst's active sites. mdpi.com
| Precursor | Catalyst | Solvent | Pressure | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Methyl 4-methyl-3-nitrobenzoate | Raney Ni | Methanol | 50 psi | 8 hours | 96% | chemicalbook.comchemicalbook.com |
Palladium-Catalyzed Amination Approaches
Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, represent a powerful alternative for forming carbon-nitrogen bonds. researchgate.net This approach could theoretically be applied to synthesize the target compound by coupling a suitable precursor, like Methyl 3-bromo-4-chloro-2-methylbenzoate, with an ammonia (B1221849) source. nih.gov
These reactions typically employ a palladium catalyst in combination with a specific phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's success and can influence reaction rates and yields. researchgate.net The development of new ligands, such as di(1-adamantyl)alkylphosphines, has enabled the efficient amination of even challenging substrates like non-activated aryl chlorides. researchgate.net While direct amination with ammonia can be challenging, the use of ammonium (B1175870) salts like ammonium sulfate (B86663) has shown to improve selectivity for the desired primary amine over diarylamine byproducts, particularly in the case of aryl chlorides. nih.gov This methodology offers a versatile route for the synthesis of various aniline derivatives. researchgate.netnih.gov
Optimization of Reaction Conditions and Process Parameters
To ensure the industrial viability and efficiency of synthesizing this compound, rigorous optimization of reaction conditions is essential.
Solvent Selection and Its Influence on Regioselectivity and Yield
The choice of solvent can significantly impact the outcome of chemical reactions, influencing both reaction rates and product selectivity. academie-sciences.fr In reactions involving anilines, the hydrogen bond donor ability of the solvent can play a crucial role. academie-sciences.fr For instance, in aza-Michael additions of anilines, highly polar protic solvents like hexafluoroisopropanol (HFIP) can activate the electrophile, facilitating the reaction with weak nucleophiles. academie-sciences.fr
In the context of nucleophilic aromatic substitution to form aniline derivatives, solvents like Dimethyl Sulfoxide (DMSO) are often effective. sci-hub.se The solvent's ability to stabilize charged intermediates, such as the cyclohexadienyl anion postulated in SNAr reactions, is a key factor. sci-hub.se Theoretical and experimental studies have shown that thermodynamic preferences for different products can be solvent-dependent. nih.gov Therefore, screening a variety of solvents with different polarities and properties is a critical step in optimizing the synthesis to achieve the desired regioselectivity and maximize the yield of this compound. academie-sciences.frscielo.br
| Reaction Type | Solvent Property | Effect | Reference |
|---|---|---|---|
| Aza-Michael Addition | Hydrogen Bond Donor Ability (e.g., HFIP) | Activates electrophile, favors addition of weak nucleophiles. | academie-sciences.fr |
| Nucleophilic Aromatic Substitution | Polar Aprotic (e.g., DMSO) | Stabilizes charged intermediates, can increase reaction yield. | sci-hub.se |
| Silver(I)-Promoted Oxidative Coupling | Acetonitrile | Provided the best balance between conversion and selectivity. | scielo.br |
Temperature and Pressure Effects on Reaction Kinetics and Byproduct Formation
Temperature and pressure are fundamental parameters that control reaction kinetics and can influence the distribution of products. In catalytic hydrogenation of nitro compounds, both parameters must be carefully controlled.
Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to undesired side reactions, such as dehalogenation or the formation of oligomeric byproducts, which can reduce the yield of the desired amine and complicate purification. mdpi.com For instance, in the hydrogenation of a nitrile ester using a Raney-nickel catalyst, a temperature of 90°C was found to be optimal for achieving a high yield of the corresponding amino-ester. mdpi.com
Pressure: In hydrogenation reactions, hydrogen pressure is a critical variable. Higher H₂ pressure typically increases the rate of hydrogenation. However, it can also promote the formation of byproducts. Research on the hydrogenation of a nitrile ester showed that increasing the pressure from 40 bar to 60 bar led to a higher formation of secondary amine byproducts, which can contribute to catalyst deactivation. mdpi.com Therefore, an optimal pressure must be determined that ensures a reasonable reaction rate while minimizing the formation of impurities.
Catalyst Systems for Enhanced Transformation Efficiency
The development of highly efficient catalyst systems is paramount for improving the synthesis of complex organic molecules. For the key transformations involved in producing this compound, various catalytic systems are relevant.
For the reduction of nitro precursors, while Raney Ni is effective, other nickel-based catalysts, such as air-stable Ni/C composites, have been developed. mdpi.com These can be safer to handle than pyrophoric Raney Ni and show high activity in the hydrogenation of various functional groups. mdpi.com
In the context of C-N bond formation via cross-coupling, palladium-based systems are the most extensively studied. nih.gov The efficiency of these catalysts relies heavily on the choice of ligand, with bulky, electron-rich phosphine ligands often providing the best results for amination of aryl chlorides. researchgate.net Beyond palladium, other transition metals like rhodium and copper have also been utilized to catalyze C-H functionalization and C-N bond formation, offering alternative pathways to substituted anilines. acs.orgscispace.com The continuous development of novel catalysts and ligands aims to improve reaction efficiency, broaden substrate scope, and allow for milder reaction conditions. nih.gov
Stereoselective Synthesis of Enantiomeric Analogs or Derivatives
The principles of stereoselective synthesis are applied to molecules that possess chiral motifs, leading to the formation of specific stereoisomers, such as enantiomers or diastereomers. A molecule is considered chiral if it is non-superimposable on its mirror image, a property most commonly caused by the presence of a stereocenter, such as a carbon atom bonded to four different substituents.
The chemical structure of this compound is characterized by a substituted benzene ring. The aromatic ring is planar, and none of the constituent carbon atoms function as a stereocenter. The molecule as a whole is achiral, meaning it is superimposable on its mirror image.
Consequently, this compound does not exist as a pair of enantiomers. Therefore, the concept of stereoselective synthesis to produce specific enantiomeric analogs of this particular compound is not applicable. Methodologies for asymmetric synthesis, which are designed to create an excess of one enantiomer over the other, are not relevant to the synthesis of this achiral molecule itself.
While this compound can serve as a precursor or intermediate in the synthesis of more complex molecules that may be chiral, any introduction of chirality would occur in subsequent reaction steps involving different reagents and the formation of new chemical bonds that create a stereocenter. The synthesis of the title compound itself does not involve the control of stereochemistry as it possesses no chiral elements.
Comprehensive Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For Methyl 3-amino-4-chloro-2-methylbenzoate, a combination of one-dimensional and two-dimensional NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons and the aliphatic protons of the methyl and methoxy (B1213986) groups. The aromatic region would likely display two signals for the protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents: the amino (-NH₂), chloro (-Cl), methyl (-CH₃), and methyl ester (-COOCH₃) groups. The coupling between adjacent aromatic protons would provide information about their relative positions. The aliphatic region would show singlets for the methyl group attached to the ring and the methyl group of the ester.
Expected ¹H NMR Data: A definitive data table cannot be provided without experimental results.
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the nature of the substituents attached to them. The spectrum would also show signals for the carbonyl carbon of the ester group and the carbons of the two methyl groups.
Expected ¹³C NMR Data: A definitive data table cannot be provided without experimental results.
To confirm the structural connectivity, a suite of two-dimensional NMR experiments would be necessary.
Correlation Spectroscopy (COSY): This experiment would establish the connectivity between coupled protons, particularly the aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the signals of protons with the signals of the carbon atoms to which they are directly attached.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for establishing long-range correlations between protons and carbons (typically over two to three bonds). This would be instrumental in confirming the positions of the substituents on the aromatic ring by showing correlations between the methyl protons and the aromatic carbons, as well as between the aromatic protons and the carbonyl carbon.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine group would be expected in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group would likely appear as a strong band around 1700-1730 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Expected FT-IR Data: A definitive data table cannot be provided without experimental results.
Raman spectroscopy, being complementary to FT-IR, would provide further insights into the molecular structure. It is particularly useful for identifying vibrations of non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of functional groups can also be observed. The combination of FT-IR and Raman spectra would provide a comprehensive vibrational fingerprint of the molecule.
Expected Raman Spectroscopy Data: A definitive data table cannot be provided without experimental results.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a molecule's elemental composition by measuring its mass-to-charge ratio with very high accuracy. For this compound, HRMS data provides the exact mass, which is instrumental in confirming its molecular formula.
The molecular formula of this compound is C9H10ClNO2. The calculated monoisotopic mass for this compound is 199.0400063 Da. guidechem.com This value is a key identifier in mass spectrometry, distinguishing it from other compounds with the same nominal mass.
| Parameter | Value | Source |
| Molecular Formula | C9H10ClNO2 | guidechem.com |
| Molecular Weight | 199.6342 g/mol | guidechem.com |
| Monoisotopic Mass | 199.0400063 Da | guidechem.com |
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. Therefore, a detailed analysis based on experimental SC-XRD data for this specific compound cannot be provided at this time. The following subsections outline the type of information that would be obtained from such an analysis.
A successful SC-XRD analysis would provide the precise coordinates of each atom in the molecule, allowing for the unambiguous determination of its molecular structure in the solid state. This would confirm the connectivity of the atoms and provide accurate measurements of bond lengths and angles, offering insights into the electronic and steric effects of the amino, chloro, and methyl substituents on the benzoate (B1203000) ring.
The analysis of the crystal structure would reveal how the molecules of this compound are arranged in the crystal lattice. It would identify and characterize any intermolecular interactions, such as hydrogen bonds involving the amino group and the carbonyl oxygen, as well as other non-covalent interactions that stabilize the crystal structure. Understanding these interactions is crucial for predicting the physical properties of the solid material.
SC-XRD data would also allow for a detailed conformational analysis of the molecule in the solid state. This would include the determination of the torsion angles between the ester group and the benzene ring, as well as the orientation of the methyl and amino groups relative to the ring. This information is valuable for understanding the molecule's preferred shape and how it might interact with other molecules.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a standard procedure used to determine the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements are compared with the calculated values based on the proposed empirical formula.
There is no publicly available experimental data from elemental analysis specifically for this compound to validate its empirical formula of C9H10ClNO2.
| Element | Theoretical Percentage |
| Carbon (C) | 54.15% |
| Hydrogen (H) | 5.05% |
| Chlorine (Cl) | 17.76% |
| Nitrogen (N) | 7.02% |
| Oxygen (O) | 16.02% |
Chiroptical Spectroscopic Methods for Enantiomeric Purity Assessment (if derived chiral analogs)
Chiroptical spectroscopic methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are employed to study chiral molecules. These techniques are essential for determining the enantiomeric purity and absolute configuration of chiral compounds.
There are no reports in the scientific literature describing the synthesis or resolution of chiral analogs of this compound. Consequently, no studies utilizing chiroptical spectroscopic methods for the assessment of enantiomeric purity for derivatives of this compound have been published.
Chemical Reactivity and Transformation Studies
Reactions Involving the Aromatic Amino Group
The amino group (-NH₂) is a versatile functional group that can undergo a variety of chemical reactions. It is an activating, ortho-, para-directing group in electrophilic aromatic substitution, although its basicity can lead to complications in acidic media.
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with acylating and sulfonylating agents.
Acylation: This reaction involves the treatment of the amino group with an acylating agent, such as an acid chloride or acid anhydride (B1165640), typically in the presence of a base. The product is an N-aryl amide. For instance, the acylation of the closely related 2-methyl-4-amino methyl benzoate (B1203000) with 2-methyl benzoyl chloride has been reported to proceed in the presence of a silver salt catalyst google.com. By analogy, Methyl 3-amino-4-chloro-2-methylbenzoate would be expected to react with agents like acetyl chloride or acetic anhydride to form the corresponding acetamide. This transformation is often used to protect the amino group during other synthetic steps masterorganicchemistry.com.
Sulfonylation: Similarly, the amino group can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base (like pyridine) to yield a sulfonamide. These reactions are fundamental in organic synthesis for creating stable, protected amine derivatives.
| Reaction Type | Typical Reagents | Expected Product |
|---|---|---|
| Acylation | Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O), Base (e.g., Pyridine) | Methyl 3-(acetylamino)-4-chloro-2-methylbenzoate |
| Sulfonylation | p-Toluenesulfonyl chloride (TsCl), Base (e.g., Pyridine) | Methyl 4-chloro-2-methyl-3-(tosylamino)benzoate |
Primary aromatic amines can be converted into diazonium salts through a process called diazotization. This involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0–5 °C) questjournals.orgnih.gov. The resulting aryl diazonium salt is a valuable synthetic intermediate because the diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide range of nucleophiles masterorganicchemistry.com.
Sandmeyer Reaction: This is a classic transformation of diazonium salts where the diazonium group is replaced by a halide (Cl, Br) or a cyano group (CN) using a copper(I) salt catalyst (CuCl, CuBr, or CuCN) wikipedia.orgnih.gov. This reaction provides a reliable method for introducing these functional groups onto an aromatic ring masterorganicchemistry.comwikipedia.org. For this compound, diazotization followed by a Sandmeyer reaction could be used to replace the amino group with another substituent.
Other Transformations:
Schiemann Reaction: Replacement of the diazonium group with fluorine using fluoroboric acid (HBF₄).
Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder instead of a copper salt.
Hydrolysis: Heating the diazonium salt in water replaces the diazonium group with a hydroxyl (-OH) group, forming a phenol.
Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo compounds (R-N=N-R'). This is the basis for the synthesis of many azo dyes nih.govwikipedia.orgunb.ca.
| Reaction Name | Reagents | Product Functional Group | Notes |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0-5 °C | -N₂⁺Cl⁻ (Diazonium salt) | Intermediate for subsequent reactions. |
| Sandmeyer Reaction | CuCl / CuBr / CuCN | -Cl / -Br / -CN | Catalyzed by copper(I) salts wikipedia.orgnih.gov. |
| Schiemann Reaction | HBF₄, heat | -F | Used for fluorination. |
| Hydrolysis | H₂O, heat | -OH | Forms a phenol derivative. |
| Azo Coupling | Activated aromatic ring (e.g., phenol) | -N=N-Ar | Forms an azo compound wikipedia.org. |
Oxidation: The amino group can be oxidized, although the reactions can sometimes be complex and lead to multiple products. The specific outcome depends on the oxidizing agent and reaction conditions.
Oxidation with peroxy acids can lead to the formation of nitroso (-N=O), hydroxylamine (-NHOH), or nitro (-NO₂) groups acs.orguomustansiriyah.edu.iq.
In some cases, catalytic aerobic oxidation can convert primary amines into nitriles nih.govacs.org. However, such reactions on a substituted aniline (B41778) like this compound might be challenging and could lead to polymerization or degradation.
Reduction: The term "reduction of the amine functionality" is chemically imprecise, as the primary amino group is already in a reduced state. This may refer to two possibilities:
Reduction of the Aromatic Ring: The benzene (B151609) ring itself can be reduced under certain conditions. For example, catalytic hydrogenation of aromatic amino acids using rhodium catalysts can reduce the aromatic ring to a cyclohexane ring acs.org. This would convert this compound into a derivative of methyl aminocyclohexanecarboxylate.
Reduction of a Derivative: More commonly in synthesis, a nitro group is reduced to form the primary amine masterorganicchemistry.comscience-revision.co.ukchemistrystudent.comcsbsju.edu. Therefore, the precursor to this compound, which is Methyl 4-chloro-2-methyl-3-nitrobenzoate, would undergo reduction using reagents like Sn/HCl, Fe/HCl, or catalytic hydrogenation (H₂/Pd-C) to yield the target amino compound masterorganicchemistry.com.
Reactions Involving the Aromatic Chloro Substituent
The chloro group is a deactivating, ortho-, para-directing substituent in electrophilic aromatic substitution. Its primary reactivity involves serving as a leaving group in nucleophilic substitution and cross-coupling reactions.
In Nucleophilic Aromatic Substitution (SₙAr), a nucleophile displaces a leaving group (like a halide) on an aromatic ring. This reaction is generally difficult and requires specific conditions wikipedia.org.
Reaction Requirements: The SₙAr mechanism requires the presence of strong electron-withdrawing groups (like -NO₂ or -CN) positioned ortho or para to the leaving group uomustansiriyah.edu.iqlibretexts.org. These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction libretexts.org.
Reactivity of this compound: The target molecule is not well-suited for SₙAr. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, which destabilize the negative charge of the Meisenheimer complex. Therefore, displacing the chloro group with nucleophiles like hydroxides, alkoxides, or amines via the SₙAr mechanism would require very harsh conditions and is generally not a favorable pathway wikipedia.orglibretexts.org.
A more effective way to functionalize the C-Cl bond is through palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis by allowing the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The chloro substituent in this compound can act as the electrophilic partner in these couplings.
Suzuki Coupling: This reaction couples the aryl chloride with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This would allow for the introduction of various aryl or vinyl groups in place of the chlorine atom.
Heck Reaction: Involves the coupling of the aryl chloride with an alkene to form a substituted alkene wikipedia.orgorganic-chemistry.org.
Sonogashira Coupling: Couples the aryl chloride with a terminal alkyne to form an aryl alkyne, using a palladium catalyst and a copper(I) co-catalyst wikipedia.orgorganic-chemistry.orgnih.govmdpi.com.
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl chloride with a primary or secondary amine wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govresearchgate.net. This would be a method to introduce a different amino group at the position of the chlorine atom.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki Coupling | R-B(OH)₂ (Boronic acid) | C-C (Aryl-Aryl or Aryl-Vinyl) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |
| Heck Reaction | Alkene | C-C (Aryl-Vinyl) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) wikipedia.org |
| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination | R₂NH (Amine) | C-N (Aryl-Amine) | Pd catalyst, Ligand (e.g., phosphine), Base (e.g., NaOtBu) wikipedia.orglibretexts.org |
Formation of Organometallic Intermediates
The presence of a chlorine atom on the aromatic ring of this compound allows for the formation of various organometallic intermediates. These intermediates are highly valuable in organic synthesis, serving as potent nucleophiles for the creation of new carbon-carbon and carbon-heteroatom bonds.
The reaction of an aryl halide with an active metal is a common method for preparing organometallic compounds. libretexts.org For instance, the chloro group in the target molecule can react with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form a Grignard reagent. This reaction involves the insertion of magnesium into the carbon-chlorine bond. Care must be taken to exclude moisture and oxygen, which would readily react with and destroy the newly formed organometallic compound. libretexts.org
Another important transformation is the halogen-metal exchange, often achieved using organolithium reagents. Treating the aryl chloride with a strong base like butyllithium can lead to the corresponding aryllithium species. youtube.com This transmetalation process is a versatile strategy for synthesizing organometallic compounds that might be less reactive than the starting organolithium reagent. youtube.com
The general schemes for these transformations are as follows:
Grignard Reagent Formation: Ar-Cl + Mg → Ar-MgCl
Organolithium Formation (Halogen-Metal Exchange): Ar-Cl + R-Li → Ar-Li + R-Cl
The reactivity of halides in these reactions generally follows the order I > Br > Cl > F. libretexts.org While the chloro-substituent is less reactive than bromo or iodo groups, the formation of these organometallic intermediates from this compound is feasible under appropriate reaction conditions. These intermediates can then participate in a wide array of subsequent reactions, including cross-coupling reactions (e.g., Suzuki, Stille) to form complex molecules.
Table 1: General Methods for Organometallic Compound Synthesis from Aryl Halides
| Reaction Type | Reagents | Product | Key Considerations |
|---|---|---|---|
| Grignard Formation | Magnesium (Mg), Ether (e.g., THF, Et₂O) | Arylmagnesium chloride (Ar-MgCl) | Requires anhydrous and oxygen-free conditions. libretexts.org |
| Halogen-Metal Exchange | Organolithium (e.g., n-BuLi, t-BuLi) | Aryllithium (Ar-Li) | Often performed at low temperatures to avoid side reactions. |
| Transmetalation | Organolithium followed by a metal salt (e.g., ZnCl₂, CuI) | Other organometallics (e.g., Ar-ZnCl, Ar-Cu) | Allows for the synthesis of less reactive and more selective organometallic reagents. youtube.com |
Reactions Involving the Methyl Ester Moiety
The methyl ester group is another key functional handle in this compound, enabling a variety of transformations through nucleophilic acyl substitution.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-4-chloro-2-methylbenzoic acid, under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in water with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, like sodium hydroxide (B78521) or potassium hydroxide. libretexts.org The reaction is driven to completion by the deprotonation of the carboxylic acid product to form a carboxylate salt. libretexts.org Subsequent acidification is required to isolate the free carboxylic acid. Kinetic studies on the alkaline hydrolysis of various substituted phenyl benzoates have been performed to understand the influence of substituents on the reaction rate. rsc.orgresearchgate.net
Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. libretexts.org Using a large excess of the new alcohol can drive the equilibrium towards the desired product. For example, reacting this compound with ethanol would yield Ethyl 3-amino-4-chloro-2-methylbenzoate.
Table 2: Typical Conditions for Ester Hydrolysis
| Reaction | Reagents | Product |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.), Heat | Carboxylic Acid |
The methyl ester group can be converted into a carboxamide through reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating or catalytic activation. Various catalytic systems, including those based on niobium(V) oxide (Nb₂O₅) or nickel, have been developed to facilitate the direct amidation of esters with amines under milder conditions. researchgate.net This transformation is crucial for the synthesis of a wide range of biologically active molecules and functional materials. For example, reacting this compound with a specific amine (R-NH₂) would yield the corresponding N-substituted 3-amino-4-chloro-2-methylbenzamide.
Table 3: Examples of Catalytic Amidation of Esters
| Ester | Amine | Catalyst | Product |
|---|---|---|---|
| Methyl Benzoate | Aniline | Nb₂O₅ | N-Phenylbenzamide |
| Various Esters | Various Amines | Tantalum alkoxide | Corresponding Amides |
| Aromatic Aldehydes (precursor) | Amides | Nickel(II) pincer complex | N-Substituted Amides |
Note: This table shows examples from literature on related compounds to illustrate the general transformation. researchgate.net
The methyl ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ether solvent, will reduce the methyl ester to the corresponding primary alcohol, (3-amino-4-chloro-2-methylphenyl)methanol. This is a common and high-yielding transformation.
Reduction to Aldehyde: The partial reduction of the ester to an aldehyde is more challenging as aldehydes are more easily reduced than esters. However, specialized reducing agents like diisobutylaluminum hydride (DIBAL-H) can achieve this transformation, particularly at low temperatures (e.g., -78 °C). libretexts.org This reaction would yield 3-amino-4-chloro-2-methylbenzaldehyde.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of these reactions is essential for optimizing reaction conditions and predicting the influence of the substituents on the molecule's reactivity.
Kinetic Studies: The rate of a chemical reaction can be significantly influenced by the electronic and steric effects of substituents on the aromatic ring. For this compound, the electron-donating amino group, the electron-withdrawing chloro group, and the sterically hindering ortho-methyl group will all affect the reactivity of the ester moiety. Kinetic studies, such as those performed on the hydrolysis of other substituted benzoates, can quantify these effects. rsc.orgresearchgate.net By measuring the reaction rates under various conditions (e.g., different temperatures, solvent polarities), one can determine thermodynamic parameters and gain insight into the transition state of the reaction. rsc.org
Isotopic Labeling Studies: Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the path of atoms throughout a chemical transformation. ias.ac.in For example, in the hydrolysis of the methyl ester, using water enriched with the ¹⁸O isotope (H₂¹⁸O) can determine whether the reaction proceeds via acyl-oxygen or alkyl-oxygen cleavage. If the resulting carboxylic acid is enriched with ¹⁸O, it confirms that the water molecule attacked the carbonyl carbon (acyl-oxygen cleavage), which is the typical mechanism for nucleophilic acyl substitution. This method provides definitive evidence for the proposed reaction pathway, distinguishing it from alternative mechanisms. ias.ac.in
Influence of Steric and Electronic Factors on Reactivity
Electronic Effects on the Aromatic Ring
The susceptibility of the benzene ring to electrophilic aromatic substitution (EAS) is determined by the net electron-donating or electron-withdrawing nature of its substituents. In this compound, these effects are in opposition.
Activating Groups: The amino (-NH₂) and methyl (-CH₃) groups are activating. The amino group is a powerful activating substituent, donating electron density to the ring primarily through a strong positive resonance (+R) effect, which outweighs its negative inductive (-I) effect. libretexts.orgopenstax.orgminia.edu.eglumenlearning.com The methyl group is a weak activator, donating electron density through an inductive effect and hyperconjugation. libretexts.orglibretexts.org
Deactivating Groups: The methyl ester (-COOCH₃) and chloro (-Cl) groups are deactivating. The methyl ester group is moderately deactivating, withdrawing electron density from the ring through both a negative inductive (-I) and a negative resonance (-R) effect. ma.edubrainly.comwikipedia.org The chloro group is weakly deactivating; it withdraws electron density through a strong -I effect but donates electron density weakly through a +R effect, with the inductive effect being dominant. libretexts.orgopenstax.org
The powerful activating +R effect of the amino group is the most significant electronic influence, making the aromatic ring, on balance, activated towards electrophilic attack compared to benzene. The directing influence of these groups dictates the position of substitution. The amino and methyl groups are ortho, para-directors, while the methyl ester is a meta-director. The chloro group is also an ortho, para-director. The confluence of these effects strongly favors electrophilic attack at the C6 position, which is para to the strongly activating amino group and ortho to the methyl group.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |
|---|---|---|---|---|---|
| -COOCH₃ | C1 | Electron-Withdrawing (-I) | Electron-Withdrawing (-R) | Deactivating | Meta |
| -CH₃ | C2 | Electron-Donating (+I) | N/A (Hyperconjugation) | Activating | Ortho, Para |
| -NH₂ | C3 | Electron-Withdrawing (-I) | Electron-Donating (+R) | Strongly Activating | Ortho, Para |
| -Cl | C4 | Electron-Withdrawing (-I) | Electron-Donating (+R) | Deactivating | Ortho, Para |
Steric Effects on Reactivity
Steric hindrance plays a crucial role in modulating the reactivity of the functional groups attached to the aromatic ring, a phenomenon often referred to as the "ortho effect." wikipedia.orgbyjus.com
Reactivity of the Ester Group: The methyl group at the C2 position is ortho to the methyl ester group at C1. This proximity creates significant steric bulk around the ester's carbonyl carbon. chemistrytalk.org This hindrance impedes the approach of nucleophiles, thereby reducing the rate of reactions such as hydrolysis or transesterification compared to unhindered esters. nih.govarkat-usa.orgamelica.orgresearchgate.net While electronic factors from the other substituents also influence the electrophilicity of the carbonyl carbon, the steric blockade from the ortho-methyl group is the dominant factor controlling the ester's reactivity. chemrxiv.org
Reactivity of the Amino Group: The basicity of the amino group is diminished by the "ortho effect" from the adjacent methyl group. vedantu.comstackexchange.com This effect arises from a combination of factors: the bulky methyl group can physically obstruct the lone pair of electrons on the nitrogen from being protonated, and it can interfere with the solvation of the resulting conjugate acid (anilinium ion), destabilizing it and thus reducing basicity. wikipedia.orgstackexchange.com Irrespective of whether a substituent is electron-donating or withdrawing, an ortho-substituted aniline is typically a weaker base than aniline itself. byjus.comvedantu.com Furthermore, the electron-withdrawing inductive effects of the nearby chloro and methyl ester groups also contribute to decreasing the electron density on the nitrogen atom, further reducing its basicity.
| Reaction Site | Dominant Factor(s) | Predicted Reactivity vs. Simpler Analogues | Rationale |
|---|---|---|---|
| Aromatic Ring (EAS at C6) | Electronic (Activating -NH₂) | Increased | The strong +R effect of the amino group activates the ring, overcoming the deactivating effects of the ester and chloro groups. |
| Ester Group (-COOCH₃) | Steric (Hindrance from -CH₃) | Decreased | The ortho-methyl group physically blocks nucleophilic attack at the carbonyl carbon. chemistrytalk.org |
| Amino Group (-NH₂) | Steric & Electronic | Decreased Basicity | Steric hindrance to protonation and solvation from the ortho-methyl group, combined with the -I effects of the chloro and ester groups, reduces the availability of the nitrogen lone pair. stackexchange.comquora.com |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. DFT is a powerful and widely used method for this purpose.
Electronic Structure Analysis (HOMO-LUMO Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
For a molecule like Methyl 3-amino-4-chloro-2-methylbenzoate, a DFT calculation would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to determine these energy values.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |
Note: Specific values are not available in the reviewed literature and would require a dedicated computational study.
Electrostatic Potential Mapping for Reactivity Site Prediction
A Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It visualizes the total electron density on the molecule's surface, with different colors representing areas of varying electrostatic potential. Red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. Green represents neutral potential. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ester group and the nitrogen of the amino group, and positive potential around the hydrogen atoms.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational modes (e.g., stretching, bending) with experimentally obtained spectra, one can confirm the molecular structure and assign specific absorption bands to particular functional groups. These calculations are often scaled by an empirical factor to better match experimental data.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds (e.g., the ester and amino groups), MD simulations can reveal its preferred conformations, the dynamics of its structural changes, and its stability in different environments (e.g., in a solvent).
Prediction of Reaction Pathways and Transition States
Computational chemistry can be used to model chemical reactions, map out potential energy surfaces, and identify the structures of transition states. This allows for the calculation of activation energies and the prediction of the most likely reaction pathways. For this compound, this could be applied to study its synthesis, degradation, or potential metabolic pathways.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Table 2: Compound Name
| Compound Name |
|---|
Theoretical Studies on Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
Theoretical and computational chemistry offers powerful tools to investigate the nuanced world of non-covalent interactions that govern the supramolecular chemistry of molecules like this compound. While specific experimental or extensive theoretical studies on the non-covalent interactions of this particular compound are not widely available in current literature, we can infer the types and nature of these interactions based on its structural motifs and on computational studies of analogous molecules. The key functional groups present—an amino group (-NH₂), a chloro substituent (-Cl), a methyl group (-CH₃), and a methyl ester group (-COOCH₃) on a benzene (B151609) ring—dictate its potential for engaging in hydrogen and halogen bonding.
The amino group serves as a primary hydrogen bond donor, capable of forming interactions with suitable acceptor atoms, such as the oxygen of the carbonyl group in the methyl ester of a neighboring molecule or other Lewis basic sites. The strength and geometry of these hydrogen bonds are influenced by the electronic environment of the aromatic ring. Computational methods like Density Functional Theory (DFT) are frequently employed to model these interactions, providing insights into their energetic stabilization and geometric parameters. For instance, studies on related chloroanilines and aminobenzoic acids have utilized DFT to analyze the characteristics of N-H···O and N-H···N hydrogen bonds. orientjchem.orgnih.gov
Furthermore, the presence of a chlorine atom introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). The chlorine atom in this compound, being attached to an electron-withdrawing aromatic ring, can exhibit a region of positive electrostatic potential, known as a σ-hole, which can interact favorably with electron-rich atoms like the oxygen of a carbonyl group or the nitrogen of an amino group on an adjacent molecule. Theoretical investigations into halogen bonding in various organic molecules have been extensively carried out, often using high-level ab initio and DFT calculations to characterize the nature and strength of these interactions. mdpi.comnih.govresearchgate.netbohrium.com
To provide a quantitative understanding of these non-covalent interactions, computational chemists often turn to methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. QTAIM analysis can identify and characterize bond critical points (BCPs) between interacting atoms, with the electron density (ρ) and its Laplacian (∇²ρ) at the BCP offering insights into the nature of the interaction (i.e., whether it is predominantly electrostatic or involves some degree of covalency). orientjchem.org NBO analysis, on the other hand, can reveal orbital-level interactions, such as the charge transfer from a lone pair of a Lewis base to an antibonding orbital of a Lewis acid, which is characteristic of both hydrogen and halogen bonds. orientjchem.org
Given the lack of specific computational data for this compound, a hypothetical data table based on typical values from theoretical studies of similar small organic molecules is presented below to illustrate the kind of information that such studies would yield.
Interactive Data Table: Hypothetical Parameters for Non-Covalent Interactions in a Dimer of this compound
| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Interaction Energy (kcal/mol) | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density at BCP (∇²ρ) (a.u.) |
| Hydrogen Bond | N-H | O=C | ~2.0 - 2.2 | ~ -3 to -5 | ~0.015 - 0.025 | Positive |
| Halogen Bond | C-Cl | O=C | ~2.9 - 3.2 | ~ -1 to -3 | ~0.008 - 0.015 | Positive |
| Hydrogen Bond | N-H | N | ~2.2 - 2.5 | ~ -2 to -4 | ~0.010 - 0.020 | Positive |
Note: The data in this table is illustrative and represents typical ranges observed for similar interactions in other organic molecules as specific computational results for this compound are not available in the cited literature.
Role As a Key Intermediate in Complex Organic Synthesis
Precursor for Advanced Pharmaceutical Intermediates
The structural framework of this compound is embedded within several classes of biologically active molecules, serving as a foundational piece for constructing sophisticated pharmaceutical agents.
While Methyl 3-amino-4-chloro-2-methylbenzoate is a versatile intermediate, its specific application as a direct precursor in the documented synthesis of Glycine B antagonists is not prominently reported in scientific literature. The development of these antagonists typically involves different structural motifs and synthetic pathways.
Poly(ADP-ribose)polymerase (PARP) inhibitors are a critical class of cancer therapeutics. Many PARP inhibitors feature a core structure containing a benzamide moiety fused to a heterocyclic ring system, such as a phthalazinone or a quinazolinone. bath.ac.uknih.govresearchgate.net The structure of this compound, as a derivative of anthranilic acid, is well-suited for the construction of quinazolinone-based scaffolds. The ortho-amino ester functionality can undergo condensation and cyclization with appropriate reagents to form the quinazolinone ring, a core component of certain PARP-1 inhibitors. bath.ac.uk This makes the compound a potential starting material for the synthesis of novel PARP inhibitors or their analogues.
Substituted aminobenzoic acids are fundamental building blocks in the synthesis of numerous tyrosine kinase inhibitors (TKIs), which are targeted therapies for various cancers. ed.ac.uk The core of widely used TKIs like Imatinib and Nilotinib consists of an N-phenyl-2-aminopyrimidine pharmacophore. The synthesis of this core often involves the coupling of a substituted aniline (B41778) derivative with a 2-chloropyrimidine compound.
This compound serves as a key aniline-containing scaffold for this purpose. For instance, a closely related compound, Methyl 3-amino-4-methylbenzoate, is a known intermediate and impurity in the synthesis of Nilotinib. nih.gov The subject compound, with its distinct substitution pattern, provides an alternative scaffold for creating analogues of Nilotinib, Imatinib, and other TKIs, such as those targeting the Epidermal Growth Factor Receptor (EGFR). google.comnih.gov The amino group of this compound can be reacted with a substituted pyrimidine ring to construct the central diarylamine linkage that is crucial for their inhibitory activity.
| Feature | This compound | Methyl 3-amino-4-methylbenzoate nih.gov |
|---|---|---|
| Core Structure | Substituted Methyl Benzoate (B1203000) | Substituted Methyl Benzoate |
| Position of Amino Group | C3 | C3 |
| Position of Methyl Group | C2 | C4 |
| Halogen Substitution | Chloro at C4 | None |
| Application | Potential intermediate for TKI analogues | Known intermediate for Nilotinib |
Scaffold for Heterocyclic Compound Synthesis
The arrangement of reactive sites on this compound makes it an excellent substrate for building various heterocyclic structures.
The ortho-amino ester functionality is a classic precursor for the synthesis of fused nitrogen-containing heterocyclic systems. This arrangement allows for intramolecular cyclization reactions that lead to the formation of stable six-membered rings fused to the parent benzene (B151609) ring. A primary example is the synthesis of quinazolinones. By first acylating the amino group and then inducing cyclization, the molecule can be converted into a substituted quinazolin-4-one. This reaction pathway is a fundamental strategy in heterocyclic chemistry for creating bicyclic systems from simple anthranilate precursors. growingscience.com
The synthesis of benzoxazoles typically requires the condensation of an o-aminophenol with a carboxylic acid, aldehyde, or equivalent electrophile. nih.govorganic-chemistry.orgmdpi.com this compound, being an o-amino ester rather than an o-aminophenol, is not a direct precursor for benzoxazoles through standard condensation methods.
Integration into Multi-Step Convergent and Divergent Synthetic Pathways
This compound is a strategically functionalized aromatic compound that holds significant potential as a versatile building block in advanced organic synthesis. Its utility is particularly evident in the design of multi-step convergent and divergent synthetic pathways, which are sophisticated strategies for assembling complex molecules. The specific arrangement of its functional groups—an amine, a chloro substituent, a methyl group, and a methyl ester—on the benzene ring allows for a series of selective and orthogonal chemical transformations.
Divergent Synthesis:
In a divergent synthetic approach, a single starting material is converted into a common intermediate, which is then used to generate a library of structurally related compounds. The structure of this compound is well-suited for this strategy. The primary amine group can undergo a wide range of reactions, such as acylation, alkylation, diazotization, or condensation, to form a key intermediate. From this intermediate, the chloro- and ester- functionalities can be further manipulated to create diverse molecular scaffolds. For instance, the chloro group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the ester can be hydrolyzed, reduced, or converted to an amide. This multi-directional reactivity allows chemists to efficiently generate a large number of analogues from a single, readily accessible precursor, which is particularly valuable in medicinal chemistry and materials discovery for creating libraries of quinolines and other heterocyclic systems. nih.govnih.govorganic-chemistry.orgacs.org
Convergent Synthesis:
Convergent synthesis involves the independent synthesis of several complex fragments of a target molecule, which are then assembled in the final stages. This approach is generally more efficient for the synthesis of highly complex structures. This compound can serve as a precursor to one of these critical fragments. nih.gov For example, the molecule can be elaborated through several steps—perhaps by building a heterocyclic ring system using the amine and ester groups—into a key intermediate. This fragment can then be coupled with other separately prepared fragments to complete the synthesis of the final target molecule. The defined stereochemistry and functionality of the molecule make it an ideal starting point for creating such precisely structured components. nih.gov
The table below outlines the potential roles of each functional group in these synthetic strategies.
| Functional Group | Potential Reactions in Divergent/Convergent Synthesis | Strategic Advantage |
| Amino Group (-NH2) | Acylation, Alkylation, Diazotization (-> Sandmeyer reactions), Condensation, N-Arylation | Provides a primary site for diversification or for linking to other molecular fragments. |
| Chloro Group (-Cl) | Nucleophilic Aromatic Substitution, Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) | Offers a robust handle for carbon-carbon or carbon-heteroatom bond formation late in a synthetic sequence. |
| Methyl Ester (-COOCH3) | Hydrolysis (to carboxylic acid), Reduction (to alcohol), Amidation, Grignard Reaction | Can be converted into a wide range of other functional groups, adding another layer of diversification. |
| Aromatic Ring | Electrophilic Aromatic Substitution (directed by existing groups), Lithiation/Borylation | The core scaffold to which functionality is attached; its electronic properties can be tuned by the substituents. |
Applications in Materials Science Research
The unique electronic and structural features of this compound make it a compound of interest for applications in materials science. Its potential lies in its ability to serve as a monomer or a key intermediate for the synthesis of functional organic materials, such as conducting polymers and high-performance pigments.
Precursor to Conducting Polymers:
Aniline and its derivatives are fundamental building blocks for polyaniline (PANI), one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. nih.gov Substituted anilines, particularly halogenated ones like chloroanilines, are used to modify the properties of the resulting polymers. conicet.gov.arrsc.orgsjpas.comresearchgate.net The incorporation of a chlorine atom and a methyl group onto the aniline backbone, as in this compound, can significantly alter the final polymer's characteristics.
The chlorine atom, being electron-withdrawing, can influence the electronic properties and oxidation potential of the polymer. The methyl and methyl ester groups can enhance the solubility of the polymer in common organic solvents, which is a major challenge in the processing of unsubstituted polyaniline. nih.govsjpas.com By polymerizing this monomer, or by copolymerizing it with aniline, materials with tailored conductivity, processability, and thermal stability could be developed for applications in antistatic coatings, sensors, and electrochromic devices. nih.govconicet.gov.ar
Intermediate for Organic Pigments and Dyes:
Aromatic amines are crucial intermediates in the synthesis of azo and other classes of organic pigments. A patent for the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, a structurally similar compound, identifies it as a key intermediate for C.I. Pigment Yellow 93. google.com This suggests that this compound could similarly be used as a precursor for high-performance pigments. The diazotization of the amino group, followed by coupling with a suitable coupling component, would be a standard route to produce azo dyes and pigments. The substituents on the benzene ring would influence the final color, lightfastness, and thermal stability of the pigment.
The table below summarizes the potential materials science applications based on the compound's structure.
| Potential Application | Relevant Structural Feature(s) | Role of the Compound | Anticipated Material Properties |
| Conducting Polymers | Amino group, Substituted aromatic ring | Monomer or co-monomer | Tunable conductivity, enhanced solubility, improved processability. conicet.gov.arsjpas.com |
| Organic Pigments | Amino group (for diazotization), Aromatic core | Key intermediate (diazo component) | High thermal stability, excellent lightfastness, specific color properties. google.com |
| Functional Resins | Methyl ester, Aromatic ring | Additive or co-monomer | Modified thermal properties, specific refractive indices, solvent resistance. atamanchemicals.com |
Structure Reactivity Relationships and Design Principles
Systematic Studies of Substituent Effects on Reactivity
While specific systematic studies exclusively focused on methyl 3-amino-4-chloro-2-methylbenzoate are not extensively documented in publicly available literature, the reactivity of this compound can be inferred by analyzing the individual and collective effects of its substituents: the 3-amino group, the 4-chloro group, and the 2-methyl group, in addition to the methyl ester functionality. The Hammett equation provides a quantitative framework for assessing the electronic influence of these substituents on the reaction rates and equilibria of benzene (B151609) derivatives. viu.caslideshare.net
The Hammett substituent constant (σ) quantifies the electron-donating or electron-withdrawing nature of a substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. msudenver.edu
Amino Group (-NH₂): The amino group at the meta position (σ_meta = -0.16) is a weak electron-donating group by induction and a strong electron-donating group by resonance. However, in the meta position, its strong resonance effect does not directly influence the carboxyl group, leading to a net weak electron-donating inductive effect.
Chloro Group (-Cl): The chloro group is an electron-withdrawing group by induction (σ_meta = +0.37, σ_para = +0.23) and a weak electron-donating group by resonance. Its inductive effect generally dominates.
Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction and hyperconjugation (σ_ortho = -0.17).
Methyl Ester Group (-COOCH₃): The methyl ester group is a moderately deactivating, electron-withdrawing group.
The reactivity of the ester group, for instance, in hydrolysis, is also influenced by the ring's substituents. Electron-withdrawing groups generally increase the rate of nucleophilic attack on the carbonyl carbon by making it more electrophilic. libretexts.org
To illustrate the expected impact of these substituents on a hypothetical reaction, such as the hydrolysis of the methyl ester, we can consider the Hammett equation: log(k/k₀) = ρσ, where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ is the reaction constant, and σ is the sum of the substituent constants. For ester hydrolysis, ρ is positive, indicating that electron-withdrawing groups accelerate the reaction.
| Substituent | Position | Hammett Constant (σ) | Expected Effect on Ester Hydrolysis Rate |
| -CH₃ | ortho | -0.17 | Decrease |
| -NH₂ | meta | -0.16 | Decrease |
| -Cl | para | +0.23 | Increase |
| Net Effect | ~ -0.10 | Slight Decrease |
This table presents a simplified, hypothetical analysis based on the summation of Hammett constants. The actual net effect can be more complex due to steric hindrance and potential interactions between substituents.
Correlation between Molecular Structure and Chemical Transformation Outcomes
The specific arrangement of substituents in this compound dictates the outcome of various chemical transformations.
Electrophilic Aromatic Substitution: The directing effects of the substituents are crucial. The powerful ortho, para-directing amino group at position 3 would direct incoming electrophiles to positions 2, 4, and 6. However, positions 2 and 4 are already substituted. This leaves position 6 as the most likely site for electrophilic attack. The methyl group at position 2 also directs to positions 3, 4, and 6, reinforcing the likelihood of substitution at position 6. The chloro and methyl ester groups are deactivating and would direct to positions 5, but the influence of the activating amino and methyl groups is expected to dominate.
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing chloro group suggests the possibility of nucleophilic aromatic substitution, although this typically requires strong activation, such as a nitro group ortho or para to the leaving group. In this case, the chloro group is not strongly activated, so harsh reaction conditions would likely be necessary.
Reactions of the Amino Group: The amino group can undergo a variety of reactions, including diazotization, acylation, and alkylation. Diazotization of the amino group would yield a diazonium salt, a versatile intermediate that can be converted into a wide range of functional groups. scirp.org
Reactions of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, converted to an amide by reaction with amines, or reduced to an alcohol. The rate of these transformations will be influenced by the electronic effects of the other ring substituents, as discussed in the previous section.
| Transformation | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | Methyl 3-amino-4-chloro-2-methyl-6-nitrobenzoate |
| Bromination | Br₂, FeBr₃ | Methyl 3-amino-6-bromo-4-chloro-2-methylbenzoate |
| Diazotization | NaNO₂, HCl | Methyl 4-chloro-2-methyl-3-diazoniumchloridobenzoate |
| Ester Hydrolysis | NaOH, H₂O | 3-amino-4-chloro-2-methylbenzoic acid |
| Amidation | NH₃ | 3-amino-4-chloro-2-methylbenzamide |
Rational Design Strategies for Novel Derivatives based on Reactivity Profiles
The structure of this compound serves as a scaffold that can be systematically modified to create novel derivatives with desired chemical and biological properties. Rational design strategies can be employed by considering the known reactivity of the functional groups.
Modulation of Electronic Properties:
To enhance the reactivity of the aromatic ring towards electrophiles, the electron-donating capacity of the amino group could be increased, for example, by converting it into an alkylamino group.
To decrease the reactivity, the amino group could be acylated, converting it into a less activating amide group.
Replacing the chloro group with other halogens (e.g., -F, -Br, -I) would modify the balance of inductive and resonance effects.
Replacing the methyl group with a longer alkyl chain or a more electron-withdrawing group like a trifluoromethyl group (-CF₃) would significantly alter the electronic and steric profile of the molecule.
Introduction of New Functional Groups:
The diazonium salt intermediate offers a gateway to a vast array of derivatives. For instance, Sandmeyer reactions can be used to introduce cyano, hydroxyl, or additional halo groups.
The carboxylic acid obtained from ester hydrolysis can be used to form a variety of other esters or amides with diverse functionalities.
Steric Modifications:
The methyl group at the 2-position provides significant steric hindrance around the ester and amino groups. Replacing it with a smaller (e.g., -H) or larger (e.g., -isopropyl) group would modulate the steric environment and could influence the selectivity of reactions at the adjacent positions.
A potential design strategy for creating a library of novel compounds could involve a combinatorial approach, where different functional groups are systematically introduced at the variable positions of the molecule.
| Design Goal | Proposed Modification | Rationale |
| Increased Lipophilicity | Alkylation of the amino group | Introduces a nonpolar alkyl chain |
| Introduction of a Hydrogen Bond Donor/Acceptor | Conversion of the ester to an amide | The amide group can participate in hydrogen bonding |
| Enhanced Electrophilicity of the Ring | Oxidation of the amino group to a nitro group | The nitro group is a strong electron-withdrawing group |
| Introduction of a Metal Chelating Moiety | Diazotization followed by coupling with a suitable aromatic compound | Creates an azo dye structure capable of chelating metals |
Influence of Substituent Position on Reaction Pathways and Selectivity
The specific substitution pattern of this compound is a critical determinant of its reaction pathways and selectivity.
Steric Effects: The ortho-methyl group exerts a significant steric effect, which can hinder reactions at the adjacent 3-amino and 1-ester groups. This steric hindrance can influence the rate of reactions involving these groups and may also affect the conformational preferences of the molecule. For example, the ortho-methyl group may force the plane of the ester group to twist out of the plane of the benzene ring, which would reduce the extent of conjugation.
Electronic Effects and Regioselectivity: The positions of the substituents create a unique electronic environment on the aromatic ring. As previously discussed, the interplay of the directing effects of the amino, chloro, and methyl groups will govern the regioselectivity of electrophilic aromatic substitution, strongly favoring the 6-position.
The relative positions of the substituents can also influence the stability of reaction intermediates. For example, in an electrophilic substitution at the 6-position, the positive charge of the arenium ion intermediate can be delocalized onto the amino group through resonance, which is a powerful stabilizing interaction. This stabilization would not be as effective for substitution at the 5-position.
Advanced Analytical Techniques in Research
Chromatographic Separation Methodologies
Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. The choice of method depends on the analyte's physicochemical properties, such as polarity, volatility, and structural complexity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like Methyl 3-amino-4-chloro-2-methylbenzoate. For routine purity assessments, a reversed-phase HPLC method is typically employed. This approach uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic or phosphoric acid to ensure good peak shape for the amine functional group sielc.comresearchgate.netusda.gov. Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule absorbs light in the UV spectrum (typically around 254 nm) researchgate.net.
The separation of isomers, which have identical mass but different spatial arrangements, presents a greater challenge. Positional isomers of substituted benzoates can often be resolved on specialized stationary phases. For chiral analysis, where enantiomers must be separated, chiral stationary phases (CSPs) are indispensable researchgate.net. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for a wide range of compounds and can resolve enantiomers by forming transient diastereomeric complexes with different stabilities mdpi.comnih.gov. The success of such separations depends on the choice of the chiral selector and the mobile phase composition chiralpedia.com.
Table 1: Illustrative HPLC Purity Analysis Data
| Peak Identity | Retention Time (min) | Peak Area (%) | Purity Assessment |
|---|---|---|---|
| Impurity 1 | 3.45 | 0.08 | Within specification |
| This compound | 5.82 | 99.85 | Main Component |
| Impurity 2 | 7.19 | 0.07 | Within specification |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of molecules with polar functional groups, such as the primary amine in this compound, can be problematic. These polar groups tend to interact with active sites on the column, leading to poor peak shape (tailing) and reduced resolution gcms.czthermofisher.com.
To overcome this limitation, derivatization is employed. This process chemically modifies the analyte to make it more volatile and less polar, thereby improving its chromatographic behavior research-solution.comgcms.cz. For the amine group, common derivatization strategies include:
Silylation: This involves replacing the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used nih.govusra.edu. The resulting silyl (B83357) derivatives are significantly more volatile and thermally stable nih.gov.
Acylation: This reaction introduces an acyl group, often using reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA) researchgate.netpublisso.de. This not only increases volatility but can also introduce electrophoric groups that enhance detection sensitivity with an electron capture detector (ECD) researchgate.net.
Once derivatized, the compound can be readily analyzed on a standard nonpolar capillary GC column (e.g., one with a 5% phenyl-methylpolysiloxane stationary phase) gcms.cz.
Table 2: Common Derivatization Agents for GC Analysis of Amines
| Derivatization Type | Reagent | Abbreviation | Effect on Analyte |
|---|---|---|---|
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Increases volatility and thermal stability |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Increases volatility and thermal stability |
| Acylation | Trifluoroacetic anhydride | TFAA | Increases volatility; enhances ECD detection |
| Acylation | Heptafluorobutyric anhydride | HFBA | Increases volatility; enhances ECD detection |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool in the pharmaceutical industry, bridging the gap between gas and liquid chromatography twistingmemoirs.com. It is particularly advantageous for the separation of isomers and chiral compounds chromatographyonline.comamericanpharmaceuticalreview.com. The technique typically uses supercritical carbon dioxide as the primary mobile phase, which exhibits low viscosity and high diffusivity, allowing for faster separations and higher efficiency compared to HPLC twistingmemoirs.com.
For analyzing a compound like this compound, SFC offers several benefits. Its unique selectivity is valuable for resolving complex mixtures of related isomers that may be difficult to separate by HPLC chromatographyonline.com. In chiral separations, SFC often provides superior resolution and speed when used with the same polysaccharide-based chiral stationary phases employed in HPLC nih.gov. The mobile phase is typically modified with a small amount of a polar solvent, such as methanol (B129727), to modulate analyte retention and improve peak shape twistingmemoirs.com. Due to its reliance on CO2 and reduced consumption of organic solvents, SFC is also considered a "green" analytical technique americanpharmaceuticalreview.com.
Table 3: Comparison of SFC and HPLC for Isomer Separations
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Primary Mobile Phase | Supercritical CO2 | Liquid solvents (e.g., Acetonitrile, Water) |
| Typical Analysis Time | Faster (e.g., <5 minutes) | Slower (e.g., 10-30 minutes) |
| Solvent Consumption | Low organic solvent usage | High organic solvent usage |
| Column Equilibration | Rapid | Slower |
| Application Focus | Chiral and achiral isomers, purification | Broad applicability, purity, stability |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques combine the separation power of chromatography with the detection specificity of mass spectrometry, providing an unparalleled level of analytical detail.
Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph with a mass spectrometer, offering definitive identification of separated components. After the derivatized this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Typically, electron ionization (EI) is used, where high-energy electrons (70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible manner wisc.edu.
The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion (if stable enough to be observed) and a series of fragment ions. The fragmentation pattern provides valuable structural information. For a trimethylsilyl (TMS) derivative of the target compound, characteristic fragments would be expected, such as the loss of a methyl group (M-15) from the silyl moiety, which is a common fragmentation pathway for TMS derivatives jst.go.jpnih.gov. This allows for unambiguous identification of the analyte.
Table 4: Predicted GC-MS (EI) Fragments for a TMS-Derivative
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Significance |
|---|---|---|
| [M]+• | Molecular Ion | Indicates the molecular weight of the derivative |
| [M-15]+ | Loss of a methyl group (-CH3) from the TMS group | Characteristic fragment for TMS derivatives |
| [M-Cl]+ | Loss of a chlorine atom | Indicates presence of chlorine |
| [M-OCH3]+ | Loss of a methoxy (B1213986) group from the ester | Indicates a methyl ester |
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a state-of-the-art technique renowned for its exceptional sensitivity and selectivity, making it ideal for quantifying low levels of analytes in complex matrices without the need for derivatization drugtargetreview.comeuropeanpharmaceuticalreview.comamericanpharmaceuticalreview.com.
In this setup, the analyte is first separated by HPLC and then introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI), which generates a protonated molecular ion [M+H]+. For quantitative analysis, the instrument is often operated in Multiple Reaction Monitoring (MRM) mode europeanpharmaceuticalreview.comwaters.com. This process involves:
Q1 (First Quadrupole): Selects the precursor ion, which is the [M+H]+ ion of this compound.
Q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon).
Q3 (Third Quadrupole): Selects a specific, characteristic product ion (fragment ion) to be monitored by the detector.
The transition from a specific precursor ion to a specific product ion is highly unique to the analyte, which minimizes interference from other components in the sample matrix and provides excellent quantitative accuracy nih.govnih.govsciex.com.
Table 5: Hypothetical LC-MS/MS MRM Transitions
| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Transition Type |
|---|---|---|---|
| This compound | 200.0 | 168.0 | Quantitative (Loss of CH3OH) |
| This compound | 200.0 | 140.0 | Confirmatory (Loss of CH3OH and CO) |
Chiral Resolution Methodologies (if applicable to chiral derivatives or impurities)
This compound is an achiral molecule and therefore does not exist as enantiomers. However, it can be used as a key intermediate or building block in the synthesis of more complex, chiral molecules. In such cases, the resolution of chiral derivatives or the detection of chiral impurities is paramount. Chiral chromatography is the primary method for separating enantiomers. yakhak.org
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. yakhak.org For derivatives of aminobenzoates, polysaccharide-based chiral stationary phases (CSPs) are particularly effective. These CSPs, often composed of amylose or cellulose phenylcarbamates, provide the necessary chiral environment to differentiate between enantiomers. yakhak.org
The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector on the CSP. The differing stability of these complexes for each enantiomer leads to different retention times on the column, allowing for their separation and quantification. The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for optimizing the resolution. rsc.org
Research Findings: Studies on structurally related chiral compounds, such as α-amino acid esters, have demonstrated successful enantiomeric resolution using polysaccharide-derived CSPs. yakhak.org For instance, Chiralpak IA, which features amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, has shown excellent separation capabilities for these types of molecules. yakhak.org The enantioselectivity is influenced by the specific substituents on the phenylcarbamate units of the polysaccharide backbone and the nature of the analyte. yakhak.org In some cases, derivatization of the amino group, for instance with 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl), can be employed to introduce a chromophore/fluorophore, enhancing detection sensitivity. yakhak.orgresearchgate.net
The following table illustrates typical parameters that would be used for the chiral HPLC separation of a hypothetical chiral derivative of an aminobenzoate.
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase (CSP) | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Hypothetical Retention Time (Enantiomer 1) | 12.5 min |
| Hypothetical Retention Time (Enantiomer 2) | 15.8 min |
Chiral Supercritical Fluid Chromatography (SFC) is an alternative to HPLC that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. It often provides faster separations and is considered a "greener" technique due to reduced organic solvent consumption. While highly effective for many chiral separations, specific research applying Chiral SFC to derivatives of this compound is not prominently documented in available literature. The principles, however, remain the same as in HPLC, relying on chiral stationary phases to achieve separation.
Quantitative NMR for Reaction Monitoring and Yield Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of the absolute or relative concentration of substances in a sample. ox.ac.uk Unlike chromatographic techniques, qNMR does not require an identical reference standard for every analyte. Instead, a certified internal standard of known concentration is added to the sample, and the concentration of the analyte is determined by comparing the integral of its signal to the integral of the internal standard's signal. ox.ac.uknih.gov
This technique is exceptionally valuable for monitoring the progress of a chemical reaction and for accurately determining the final product yield without the need for extensive calibration curves. nih.gov Key requirements for accurate qNMR include ensuring a sufficient relaxation delay (D1) between scans to allow for full magnetization recovery of all relevant nuclei, resulting in accurate signal integration. nih.gov
Research Findings: The application of ¹H-qNMR has proven to be a rapid and effective method for evaluating reactions involving substituted benzoates. nih.gov In syntheses that could potentially yield multiple isomers, qNMR is particularly powerful as it can simultaneously identify and quantify each regioisomer within a mixture. For example, in enzymatic transformations of 3-substituted benzoates, qNMR was used to precisely determine the final concentration and ratio of 3- and 5-substituted diol products. nih.gov This was achieved by analyzing the distinct chemical shifts and scalar coupling patterns of the protons on the aromatic ring for each isomer. nih.gov
This approach avoids the potential inaccuracies of other methods and provides structural information concurrently with quantification. nih.gov The data from such an analysis can be used to calculate reaction conversion rates and product selectivity with high precision.
The table below, based on findings from the analysis of related substituted benzoates, demonstrates the type of quantitative data that can be obtained using ¹H-qNMR for determining the regioselectivity of a reaction. nih.gov
| Substrate (3-Substituted Benzoate) | Product Ratio (3-substituted : 5-substituted) | Total Conversion (%) |
|---|---|---|
| 3-Fluorobenzoic acid | 1.65 : 1.00 | >99% |
| 3-Chlorobenzoic acid | 4.50 : 1.00 | >99% |
| 3-Bromobenzoic acid | 6.50 : 1.00 | 70% |
| 3-Methylbenzoic acid | >13 : 1.00 | >99% |
This demonstrates the capability of qNMR to provide precise yield and isomeric purity data, which is critical for process optimization in the synthesis of compounds like this compound.
Lack of Publicly Available Research Data for this compound Prevents In-Depth Analysis of Future Research Directions
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly available research focused on the future and emerging research avenues for the chemical compound this compound. While the compound is listed in chemical supplier catalogs, indicating its existence and potential use as a reagent or intermediate, dedicated studies on its advanced synthesis, transformation, and material properties, as outlined in the requested article structure, could not be located.
The specified topics for the article—including novel synthetic routes, catalytic transformations, flow chemistry integration, advanced in-situ monitoring, computational design, and solid-state reactivity—represent specialized areas of chemical research. The absence of published papers, patents, or conference proceedings directly addressing these aspects for this compound makes it impossible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline.
Information available for structurally similar compounds, such as isomers or analogues lacking the chloro or methyl groups at the specified positions, cannot be used as a substitute. The unique substitution pattern on the benzene ring of this compound dictates its specific chemical and physical properties, meaning that data from related molecules would not be scientifically applicable or accurate.
Therefore, content for the following sections and subsections could not be generated:
Future Directions and Emerging Research Avenues
Investigation into Solid-State Reactivity and Cocrystal Formation
This report underscores a potential gap in the current chemical literature or indicates that research into this specific molecule may be proprietary, in early stages, or not yet published.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-amino-4-chloro-2-methylbenzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated benzoic acid derivatives. For example, chlorination of methyl-substituted benzoic acids followed by amination can yield the target compound. Reaction parameters such as temperature (e.g., 0–5°C for diazotization), solvent polarity (e.g., DMF for nucleophilic substitution), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yield. Purification via column chromatography using ethyl acetate/hexane gradients is recommended to isolate the product from byproducts like unreacted intermediates .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : H and C NMR can confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for chloro-substituted rings).
- IR : Peaks at ~3300 cm (N–H stretch) and ~1700 cm (ester C=O) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment with the theoretical mass (CHClNO, expected [M+H]: 212.0481). Cross-reference with analogs in databases like NIST Chemistry WebBook .
Advanced Research Questions
Q. What strategies mitigate conflicting spectroscopic data when characterizing this compound derivatives?
- Methodological Answer : Discrepancies in H NMR shifts (e.g., para vs. meta chloro effects) can arise from solvent polarity or hydrogen bonding. Use deuterated DMSO to stabilize amino groups and reduce signal broadening. For ambiguous NOE correlations, employ 2D techniques (HSQC, HMBC) to resolve spatial proximity of substituents .
Q. How do chloro and methyl substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The chloro group at position 4 acts as a leaving group in Suzuki-Miyaura couplings, while the methyl group at position 2 sterically hinders ortho-substitution. Optimize using Pd(PPh)/KCO in toluene/water (3:1) at 80°C. Comparative studies show that replacing chloro with bromo (as in Methyl 3-amino-6-bromo-5-chloro-2-methylbenzoate) increases coupling efficiency by 20–30% due to stronger C–Br bond polarization .
Q. What computational models predict the bioactivity of this compound in enzyme inhibition assays?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electronic effects of substituents on binding affinity. For example, the chloro group’s electron-withdrawing nature enhances interaction with hydrophobic enzyme pockets (e.g., cytochrome P450). Molecular dynamics simulations (AMBER force field) further refine binding stability over 100-ns trajectories .
Contradictions and Resolutions
- Contradiction : Conflicting reports on the methyl group’s steric impact in electrophilic substitution.
- Resolution : X-ray crystallography (e.g., Acta Crystallographica data ) confirms that the 2-methyl group induces torsional strain, reducing reactivity at position 5. Kinetic studies under controlled pH (7.4) reconcile discrepancies in literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
